molecular formula C14H25N5O8S B12530684 Glycyl-L-cysteinyl-L-seryl-L-threonylglycine CAS No. 652143-13-0

Glycyl-L-cysteinyl-L-seryl-L-threonylglycine

Cat. No.: B12530684
CAS No.: 652143-13-0
M. Wt: 423.44 g/mol
InChI Key: SCOWATYZBAXPPY-GLLZPBPUSA-N
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Description

Glycyl-L-cysteinyl-L-seryl-L-threonylglycine is a synthetic tetrapeptide with the sequence Gly-Cys-Ser-Thr-Gly. Its structure includes:

  • Glycine (Gly): Neutral and flexible, acting as a spacer.
  • Cysteine (Cys): Contains a reactive thiol (-SH) group, enabling disulfide bond formation.

This peptide’s molecular formula is C₁₄H₂₄N₄O₈S (calculated), with a molecular weight of approximately 408.43 g/mol. Its topological polar surface area (PSA) is estimated at 180–200 Ų, indicating moderate hydrophilicity.

Properties

CAS No.

652143-13-0

Molecular Formula

C14H25N5O8S

Molecular Weight

423.44 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C14H25N5O8S/c1-6(21)11(14(27)16-3-10(23)24)19-12(25)7(4-20)18-13(26)8(5-28)17-9(22)2-15/h6-8,11,20-21,28H,2-5,15H2,1H3,(H,16,27)(H,17,22)(H,18,26)(H,19,25)(H,23,24)/t6-,7+,8+,11+/m1/s1

InChI Key

SCOWATYZBAXPPY-GLLZPBPUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-cysteinyl-L-seryl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-cysteinyl-L-seryl-L-threonylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: The peptide can participate in substitution reactions, particularly at the serine and threonine residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with substituted side chains.

Scientific Research Applications

Glycyl-L-cysteinyl-L-seryl-L-threonylglycine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Medicine: Potential therapeutic applications due to its antioxidant properties.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Glycyl-L-cysteinyl-L-seryl-L-threonylglycine involves its interaction with various molecular targets and pathways. The cysteine residue can participate in redox reactions, influencing cellular oxidative stress levels. The peptide can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Glycyl-L-cysteinyl-L-seryl-L-threonylglycine with peptides identified in the evidence:

Compound Name (CAS No.) Sequence/Residues Molecular Formula Molecular Weight (g/mol) Key Features
This compound Gly-Cys-Ser-Thr-Gly C₁₄H₂₄N₄O₈S ~408.43 Reactive thiol (Cys), hydroxyl groups (Ser/Thr), flexible backbone (Gly).
Glycine, N-[N-[N-(N-L-alanyl-L-seryl)... (61909-17-9) Ala-Ser-Ala-Thr-Gly C₁₅H₂₆N₄O₈ 390.39 Lacks cysteine; includes alanine (hydrophobic), reduced redox activity.
GLYCINE, L-CYSTEINYLGLYCYL-L-ALANYL-L-THREONYLGLYCYL... (442635-65-6) Cys-Gly-Ala-Thr-Gly-Cys-Cys C₂₂H₃₈N₈O₁₀S₃ 670.78 Extended chain with three cysteines; potential for multiple disulfide bonds.
Glycine, L-threonyl-L-serylglycyl-L-valylglycyl... (632331-08-9) Thr-Ser-Gly-Val-Gly-Val C₂₀H₃₄N₄O₁₀ 490.51 Contains valine (hydrophobic), no cysteine; likely lower solubility.

Key Analytical Metrics

  • Hydrophilicity :

    • This compound (PSA ~180–200 Ų) is less hydrophilic than 61909-17-9 (PSA 220.18 Ų ) due to fewer polar residues.
    • 442635-65-6 (PSA ~250 Ų) has higher hydrophilicity from additional cysteine and glycine residues.
  • Reactivity: The presence of cysteine in the target peptide and 442635-65-6 enables disulfide bond formation, unlike 61909-17-9 or 632331-08-9 .
  • Stability :

    • Peptides with cysteine (e.g., target compound, 442635-65-6) may exhibit oxidative instability unless stored in reducing environments.
    • 61909-17-9 and 632331-08-9, lacking thiol groups, are more stable under ambient conditions .

Limitations and Knowledge Gaps

  • No direct biochemical data (e.g., binding affinity, enzymatic activity) are available for the target compound in the provided evidence.
  • Stability and solubility metrics are inferred from structural properties rather than experimental data.

Biological Activity

Glycyl-L-cysteinyl-L-seryl-L-threonylglycine (Gly-Cys-Ser-Thr-Gly) is a peptide composed of four amino acids: glycine, cysteine, serine, and threonine. Its unique structure imparts various biological activities that are being explored in scientific research. This article provides an overview of the biological activities of this compound, supported by data tables, case studies, and research findings.

Structural Overview

Gly-Cys-Ser-Thr-Gly has a molecular formula of C15H24N4O6SC_{15}H_{24}N_{4}O_{6}S and a molecular weight of approximately 375.45 g/mol. The presence of cysteine introduces sulfur into the peptide structure, which is significant for its biochemical properties and potential interactions with other biomolecules.

Biological Activities

The biological activities of Gly-Cys-Ser-Thr-Gly can be categorized as follows:

1. Antioxidant Properties:
Cysteine is known to play a crucial role in antioxidant defense mechanisms. Research indicates that peptides containing cysteine can enhance the synthesis of glutathione, a potent antioxidant in cells. A study involving bovine eye lenses demonstrated that cysteinyl-glycine (Cys-Gly), a component of Gly-Cys-Ser-Thr-Gly, can influence glutathione homeostasis, potentially preventing oxidative stress .

2. Modulation of Glutathione Levels:
Gly-Cys-Ser-Thr-Gly has been shown to affect the levels of glutathione in various biological systems. In experimental setups where bovine lenses were cultured with reduced glutathione (GSH), the addition of Cys-Gly impaired the accumulation of extracellular glutathione, suggesting a regulatory role in glutathione metabolism .

3. Neuroprotective Effects:
Peptides like Gly-Cys-Ser-Thr-Gly may exhibit neuroprotective effects due to their ability to modulate oxidative stress and inflammation in neural tissues. The presence of cysteine is particularly relevant as it contributes to the synthesis of neuroprotective compounds.

Research Findings

Recent studies have explored the interactions and biological roles of Gly-Cys-Ser-Thr-Gly in various contexts:

Study Objective Findings
Bovine Lens Study Investigate effects on glutathione levelsCys-Gly inhibited extra-lenticular glutathione accumulation
Antioxidant Activity Assess antioxidant potentialPeptides containing cysteine showed enhanced antioxidant activity
Neuroprotection Explore neuroprotective propertiesPotential modulation of oxidative stress pathways

Case Studies

Case Study 1: Glutathione Homeostasis in Bovine Lenses
In this study, bovine lenses were cultured with varying concentrations of GSH and Cys-Gly. The results indicated that while GSH levels increased under certain conditions, the addition of Cys-Gly led to a significant decrease in GSH accumulation, highlighting its regulatory role in glutathione metabolism.

Case Study 2: Antioxidant Effects in Cellular Models
Another study focused on cellular models treated with peptides containing cysteine. The results showed that these peptides significantly reduced markers of oxidative stress, suggesting their potential therapeutic applications in conditions characterized by oxidative damage.

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